

A Comprehensive Technical Guide to Strontium Oxalate: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Strontium oxalate*

Cat. No.: *B1213420*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium oxalate (SrC_2O_4), a sparingly soluble salt of strontium, serves as a critical precursor in the synthesis of various advanced materials and possesses notable biological relevance. This technical guide provides an in-depth overview of **strontium oxalate**, focusing on its chemical identifiers, physicochemical properties, synthesis methodologies, and the well-documented role of strontium in biological systems, particularly bone metabolism. Detailed experimental protocols for its synthesis and thermal decomposition are presented, alongside a summary of its analytical characterization methods. Furthermore, this document elucidates the key signaling pathways influenced by strontium ions, offering valuable insights for researchers in materials science and drug development.

Chemical Identifiers and Physicochemical Properties

Strontium oxalate is a white, crystalline powder.^[1] Its hydrated form, **strontium oxalate monohydrate**, is also common. The key identifiers and properties of anhydrous **strontium oxalate** are summarized below for quick reference.

Table 1: Chemical Identifiers for Strontium Oxalate

Identifier	Value	Reference
CAS Number	814-95-9	[2]
PubChem CID	69947	[2]
EC Number	212-415-6	[2]
UNII	7IAW7E69NI	[2]
InChI	InChI=1S/C2H2O4.Sr/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2	[3]
InChIKey	KQAGKTURZUKUCH-UHFFFAOYSA-L	[3]
Canonical SMILES	C(=O)(C(=O)[O-])[O-].[Sr+2]	[4]

Table 2: Physicochemical Properties of Strontium Oxalate

Property	Value	Reference
Molecular Formula	SrC ₂ O ₄	[5]
Molecular Weight	175.64 g/mol	[5]
Appearance	White crystalline solid/powder	[6]
Solubility in Water	Sparingly soluble	[6]
Decomposition Temperature	Decomposes above 200°C	[7]
Density	3.131 g/cm ³ at 20°C	[8]

Experimental Protocols

Synthesis of Strontium Oxalate via Precipitation

Strontium oxalate is commonly synthesized via a precipitation reaction between a soluble strontium salt and an oxalate solution.

Objective: To synthesize **strontium oxalate** (SrC_2O_4) through the reaction of strontium chloride (SrCl_2) and sodium oxalate ($\text{Na}_2\text{C}_2\text{O}_4$).

Materials:

- Strontium chloride (SrCl_2) solution (0.05 mol/L)
- Sodium oxalate ($\text{Na}_2\text{C}_2\text{O}_4$) solution (0.05 mol/L)
- Distilled water
- Absolute ethanol
- Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel), drying oven.

Methodology:

- Prepare a 0.05 mol/L solution of strontium chloride in distilled water.
- Prepare a 0.05 mol/L solution of sodium oxalate in distilled water.
- While stirring the strontium chloride solution, slowly add the sodium oxalate solution. A white precipitate of **strontium oxalate** will form immediately.
- Continue stirring the mixture for a designated period (e.g., 2 hours) to ensure complete precipitation.^[2]
- Filter the precipitate using a filtration apparatus.
- Wash the collected precipitate several times with distilled water to remove any unreacted salts, followed by a wash with absolute ethanol to aid in drying.^[9]
- Dry the purified **strontium oxalate** precipitate in a drying oven at a controlled temperature (e.g., 110°C) overnight to remove residual water and ethanol.^[2]

Thermal Decomposition of Strontium Oxalate

The thermal decomposition of **strontium oxalate** is a crucial step in the synthesis of strontium-containing materials like strontium oxide (SrO) and strontium carbonate (SrCO_3).

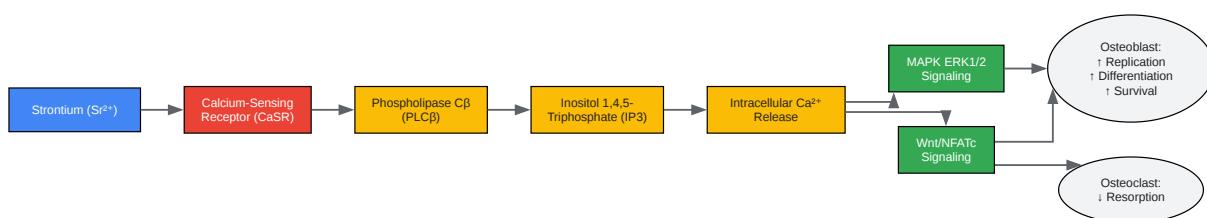
Objective: To study the thermal decomposition behavior of **strontium oxalate** hydrate using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Instrumentation:

- Simultaneous Thermal Analyzer (TGA/DTA)

Methodology:

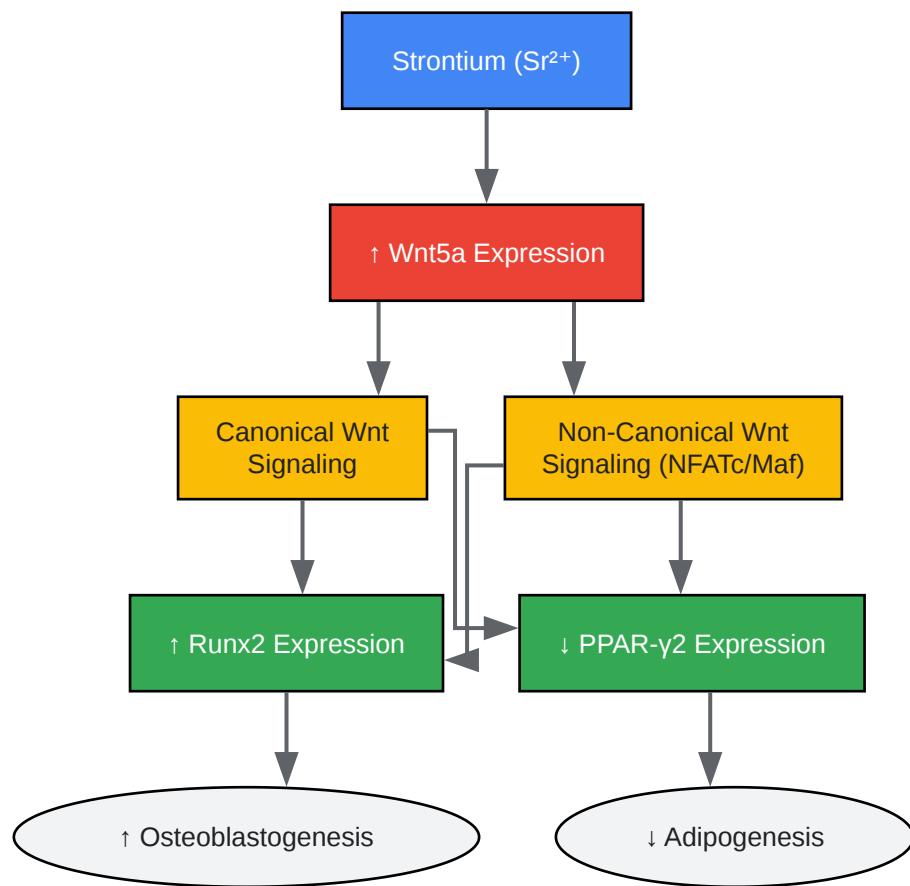
- Place a precisely weighed sample of **strontium oxalate** hydrate into an alumina crucible.
- Heat the sample from room temperature to a final temperature (e.g., 1200°C) at a constant heating rate (e.g., 5 K/min) in a controlled atmosphere (e.g., air or argon).[10][11]
- Record the weight loss (TG), the derivative of the weight loss (DTG), and the temperature difference between the sample and a reference (DTA) as a function of temperature.
- Analyze the resulting curves to identify the decomposition steps. Typically, the decomposition proceeds in distinct stages: dehydration, decomposition of anhydrous oxalate to strontium carbonate, and finally, decomposition of strontium carbonate to strontium oxide.[10]


Biological Significance and Role in Drug Development

While **strontium oxalate** itself is primarily used as a precursor, the biological effects of the strontium ion (Sr^{2+}) are of significant interest to drug development professionals, particularly in the field of osteoporosis treatment. Strontium, due to its chemical similarity to calcium, can be incorporated into bone.[12] Research, primarily on strontium ranelate, has demonstrated that strontium ions have a dual mode of action on bone metabolism: they stimulate bone formation by osteoblasts and inhibit bone resorption by osteoclasts.[4][13]

Signaling Pathways Modulated by Strontium

The therapeutic effects of strontium on bone are attributed to its ability to modulate several key signaling pathways.


Strontium ions can activate the Calcium-Sensing Receptor (CaSR) on osteoblasts and osteoclasts.[14] This activation triggers downstream signaling cascades, including the activation of phospholipase C β , leading to the release of intracellular calcium and the activation of MAPK ERK1/2 and Wnt/NFATc signaling.[14][15] In osteoblasts, this signaling promotes replication, differentiation, and survival.[15] In osteoclasts, it leads to the modulation of key molecules like RANKL and OPG, which control bone resorption.[15]

[Click to download full resolution via product page](#)

Calcium-Sensing Receptor (CaSR) Pathway Activation by Strontium.

Strontium has been shown to interact with the Wnt signaling pathway, which is crucial for osteoblastogenesis. Strontium administration can increase the expression of Wnt5a, which in turn activates both canonical and non-canonical Wnt signaling.[8] This leads to an increase in the expression of the transcription factor Runx2, a key regulator of osteoblast differentiation, while inhibiting the expression of PPAR- γ 2, which promotes adipogenesis.[8]

[Click to download full resolution via product page](#)

Wnt Signaling Pathway Modulation by Strontium.

Oxalate Metabolism

For drug development professionals, understanding the fate of the entire molecule is crucial. Oxalate is a metabolic end-product in humans.^[16] The body's oxalate levels are influenced by dietary intake, endogenous production (primarily in the liver), and intestinal absorption.^[16] The gut microbiome plays a significant role in degrading dietary oxalate, thereby reducing its absorption.^[17] Elevated oxalate levels can lead to the formation of calcium oxalate kidney stones.^[16] While **strontium oxalate** is sparingly soluble, the potential for *in vivo* dissociation and the subsequent metabolic fate of the oxalate ion should be considered in any therapeutic application.

Applications in Materials Science

Strontium oxalate is a valuable precursor for the synthesis of various functional materials. Its thermal decomposition yields strontium carbonate and strontium oxide, which are used in:

- Pyrotechnics: Strontium compounds impart a brilliant red color to flames.
- Ceramics and Glasses: Strontium oxide is used to improve the mechanical strength and thermal stability of ceramic products.[9]
- Luminescent Materials: Strontium-based materials are investigated for their use in phosphors.[13]
- Semiconductors: Research has shown that X-ray induced decomposition of **strontium oxalate** can produce novel wide-bandgap semiconductors.[18]

Safety and Handling

Strontium oxalate should be handled with care in a laboratory setting. It is harmful if swallowed or in contact with skin.[19] Standard personal protective equipment, including gloves and safety glasses, should be worn when handling the compound.[6] It is important to avoid dust formation and inhalation.[20]

Table 3: Hazard Information for Strontium Oxalate

Hazard Statement	Code	Reference
Harmful if swallowed	H302	[19]
Harmful in contact with skin	H312	[19]

Conclusion

Strontium oxalate is a compound with significant utility in materials science and notable biological implications relevant to drug development. Its role as a precursor for advanced materials is well-established. For researchers in the life sciences, the biological activities of the strontium ion, particularly its dual action on bone remodeling through the modulation of key signaling pathways, offer a compelling area for further investigation. A thorough understanding of its chemical properties, synthesis, and biological context is essential for leveraging the full potential of strontium-based compounds in both industrial and therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. saltanalysis.com [saltanalysis.com]
- 2. rjpn.org [rjpn.org]
- 3. Microelement strontium and human health: comprehensive analysis of the role in inflammation and non-communicable diseases (NCDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strontium as therapy for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strontium for Treating Osteoporosis and for Bone Health [webmd.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Strontium Oxalate MSDS [pyrodata.com]
- 8. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment | MDPI [mdpi.com]
- 14. Strontium signaling: molecular mechanisms and therapeutic implications in osteoporosis. | Sigma-Aldrich [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Oxalate (dys)Metabolism: Person-to-Person Variability, Kidney and Cardiometabolic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oxalate homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. osti.gov [osti.gov]

- 19. lobachemie.com [lobachemie.com]
- 20. carlroth.com [carlroth.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Strontium Oxalate: Properties, Synthesis, and Biological Significance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1213420#strontium-oxalate-cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com